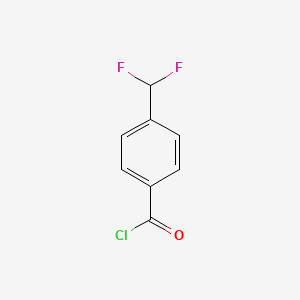

4-(Difluoromethyl)benzoyl chloride

Übersicht

Beschreibung

4-(Difluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is a clear colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of 4-(Difluoromethyl)benzoyl chloride involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular formula of 4-(Difluoromethyl)benzoyl chloride is C8H4ClF3O . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 4-(Difluoromethyl)benzoyl chloride include a two-step mechanism for electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

The physical properties of 4-(Difluoromethyl)benzoyl chloride include a molecular weight of 208.565 . It is a liquid with a refractive index of 1.476 . It has a boiling point of 188-190 °C and a density of 1.404 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

4-(Difluoromethyl)benzoyl chloride has been utilized in the field of organic synthesis, particularly in reactions catalyzed by iridium. Yasukawa, Satoh, Miura, and Nomura (2002) discussed how benzoyl chlorides, which include derivatives like 4-(Difluoromethyl)benzoyl chloride, efficiently react with internal alkynes in the presence of an iridium catalyst. This process results in the decarbonylation and production of substituted naphthalenes and anthracenes, showcasing the reagent's utility in synthesizing complex aromatic compounds (Yasukawa, T., Satoh, T., Miura, M., & Nomura, M., 2002).

Heterocyclic Compound Synthesis

In the realm of heterocyclic chemistry, 4-(Difluoromethyl)benzoyl chloride serves as a key ingredient in the synthesis of quinazolinones. Deetz, Malerich, Beatty, and Smith (2001) demonstrated the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, leading to the formation of 4(3H)-quinazolinones. This reaction proceeds under mild conditions and highlights the reagent's importance in building pharmacologically relevant structures (Deetz, M., Malerich, J., Beatty, A., & Smith, B. D., 2001).

Materials Science and Polymer Chemistry

Zhang, Wu, Cao, Sang, Zhang, and He (2009) explored the synthesis of cellulose benzoates using benzoyl chlorides, including 4-(Difluoromethyl)benzoyl chloride, in an ionic liquid medium. This research showcases the application of 4-(Difluoromethyl)benzoyl chloride in modifying natural polymers to produce cellulose derivatives with varied degrees of substitution, demonstrating its utility in creating materials with tailored properties (Zhang, J., Wu, J., Cao, Y., Sang, S., Zhang, J., & He, J., 2009).

Safety And Hazards

Zukünftige Richtungen

The future directions of 4-(Difluoromethyl)benzoyl chloride involve its use as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is also used in the preparation of fluorine functionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBZKLFVSNRNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)benzoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

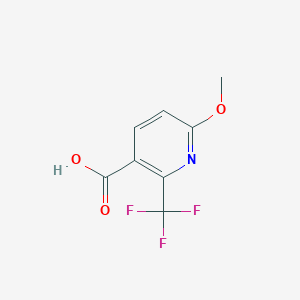

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)

![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)

amine](/img/structure/B1406164.png)

![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)